molecular formula C24H22FNO B594093 [1-(4-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1427325-95-8

[1-(4-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B594093
CAS No.: 1427325-95-8
M. Wt: 359.4 g/mol
InChI Key: NFOQHRRYZIBSNW-UHFFFAOYSA-N
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Scientific Research Applications

AM2201 N-(4-fluoropentyl) isomer has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.

    Biology: The compound is used in biological studies to understand the interaction of synthetic cannabinoids with cannabinoid receptors.

    Medicine: Research involving this compound helps in understanding the pharmacological effects of synthetic cannabinoids, which can contribute to the development of new therapeutic agents.

    Industry: It is used in forensic toxicology to detect and analyze synthetic cannabinoids in biological samples.

Biochemical Analysis

Biochemical Properties

The AM2201 N-(4-fluoropentyl) isomer interacts with the central CB1 and peripheral CB2 receptors .

Cellular Effects

The effects of the AM2201 N-(4-fluoropentyl) isomer on various types of cells and cellular processes are not well characterized. Given its interaction with CB1 and CB2 receptors, it is likely that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to bind to CB1 and CB2 receptors, but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not well characterized .

Temporal Effects in Laboratory Settings

The changes in the effects of the AM2201 N-(4-fluoropentyl) isomer over time in laboratory settings, including its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, have not been characterized .

Dosage Effects in Animal Models

The effects of the AM2201 N-(4-fluoropentyl) isomer at different dosages in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, have not been characterized .

Metabolic Pathways

The metabolic pathways that the AM2201 N-(4-fluoropentyl) isomer is involved in, including any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, have not been characterized .

Transport and Distribution

The transport and distribution of the AM2201 N-(4-fluoropentyl) isomer within cells and tissues, including any transporters or binding proteins that it interacts with, and any effects on its localization or accumulation, have not been characterized .

Subcellular Localization

The subcellular localization of the AM2201 N-(4-fluoropentyl) isomer and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, have not been characterized .

Preparation Methods

The synthesis of AM2201 N-(4-fluoropentyl) isomer involves several steps. The primary synthetic route includes the following steps:

Chemical Reactions Analysis

AM2201 N-(4-fluoropentyl) isomer undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

[1-(4-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO/c1-17(25)8-7-15-26-16-22(20-12-4-5-14-23(20)26)24(27)21-13-6-10-18-9-2-3-11-19(18)21/h2-6,9-14,16-17H,7-8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOQHRRYZIBSNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017313
Record name AM2201 N-(4-fluoropentyl) isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427325-95-8
Record name AM-2201 N-(4-fluoropentyl) isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1427325958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AM2201 N-(4-fluoropentyl) isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AM-2201 N-(4-FLUOROPENTYL) ISOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/789F64K5PR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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